Cas no 2172204-74-7 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid
- 2172204-74-7
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid
- EN300-1566934
-
- インチ: 1S/C28H32N2O5/c1-2-8-19(15-25(31)30-14-7-9-18-16-28(18,30)26(32)33)29-27(34)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-6,10-13,18-19,24H,2,7-9,14-17H2,1H3,(H,29,34)(H,32,33)
- InChIKey: DNWZIORWDOOACZ-UHFFFAOYSA-N
- ほほえんだ: OC(C12CC1CCCN2C(CC(CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 476.23112213g/mol
- どういたいしつりょう: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 795
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1566934-2500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
2172204-74-7 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1566934-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
2172204-74-7 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1566934-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
2172204-74-7 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1566934-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
2172204-74-7 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1566934-10000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
2172204-74-7 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1566934-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
2172204-74-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1566934-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
2172204-74-7 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1566934-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
2172204-74-7 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1566934-1000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid |
2172204-74-7 | 1000mg |
$3368.0 | 2023-09-24 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acidに関する追加情報
Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic Acid (CAS No. 2172204-74-7)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. Among these, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid, with the CAS number 2172204-74-7, has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry.
The compound is characterized by a complex bicyclic structure, incorporating a hexanoyl moiety and an amino group that is further functionalized with a methoxycarbonyl group. This intricate architecture suggests a high degree of molecular rigidity, which can be advantageous in terms of binding affinity and selectivity when designing small-molecule inhibitors or agonists for therapeutic targets.
In recent years, there has been a growing interest in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activity while offering improved pharmacokinetic properties. The structure of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid aligns well with this trend, as it incorporates elements that can mimic peptide bonds and side chains, thereby serving as a potential scaffold for peptidomimetic drugs.
The presence of the fluoren-9-yl moiety in the compound is particularly noteworthy. Fluorene derivatives are known for their enhanced photostability and fluorescence properties, making them valuable in various applications, including bioimaging and fluorescent probes. In the context of drug development, such properties can be leveraged to design probes for studying protein-ligand interactions or for developing targeted drug delivery systems.
Moreover, the compound's structure suggests potential applications in the field of enzyme inhibition. The bicyclic framework and the presence of multiple functional groups provide multiple sites for interaction with enzymatic active sites. This has led to investigations into its potential as an inhibitor for various enzymes involved in metabolic pathways or signal transduction processes.
Recent studies have begun to explore the pharmacological properties of derivatives similar to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid. For instance, researchers have synthesized and characterized several peptidomimetic analogs that exhibit potent activity against enzymes such as kinases and proteases. These studies have provided valuable insights into the structural requirements for high-affinity binding and have paved the way for further optimization.
The synthesis of such complex molecules often involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to construct the intricate cyclic frameworks present in this compound. These methodologies not only enhance synthetic efficiency but also allow for greater control over molecular architecture.
In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications in peptidomimetic drug design make it a subject of considerable interest among medicinal chemists. As research continues to uncover new therapeutic targets and develop innovative drug discovery strategies, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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